Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-
Description
Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- is a phenolic derivative featuring a 4,5-dihydroisoxazole moiety substituted with a pentyl chain at the 5-position and attached to the para position of a phenol ring.
Properties
CAS No. |
646035-31-6 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(5-pentyl-4,5-dihydro-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-13-10-14(15-17-13)11-6-8-12(16)9-7-11/h6-9,13,16H,2-5,10H2,1H3 |
InChI Key |
SQIGZPJQSVVASP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=NO1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5-Dihydroisoxazole Derivatives
The initial step in the synthesis of Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- typically involves the formation of the isoxazole ring. A common method for synthesizing 4,5-dihydroisoxazole derivatives is through the reaction of substituted 1,1-dicyanocyclopropanes with hydroxylamine hydrochloride in an ethanol solvent system. This reaction is often catalyzed by iron(III) chloride (FeCl₃), which facilitates the cyclization process.
- Reaction Conditions : The reaction is conducted at room temperature with stirring.
- Yields : This method has been reported to provide good yields of poly-substituted 4,5-dihydroisoxazoles.
Alkylation and Substitution Reactions
Once the isoxazole derivative is synthesized, further modifications can be performed to introduce the pentyl group. The alkylation process can be achieved through nucleophilic substitution reactions where a suitable alkyl halide (e.g., pentyl bromide) is reacted with the isoxazole derivative in the presence of a base such as potassium carbonate or sodium hydride.
-
- Reagents : Alkyl halide (pentyl bromide), base (potassium carbonate), solvent (dimethylformamide).
- Temperature : The reaction mixture is usually heated to enhance the reaction rate.
Purification : The crude product can be purified using column chromatography with silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the eluent.
Summary of Key Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclization | Hydroxylamine hydrochloride, FeCl₃ | Ethanol, Room Temperature | Good |
| 2 | Alkylation | Pentyl bromide, K₂CO₃ | DMF, Heat | Variable |
Characterization Techniques
The synthesized compound can be characterized using various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of functional groups.
- Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of the compound.
- Infrared Spectroscopy (IR) : Helps in identifying functional groups based on their characteristic absorption bands.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenolic group to a quinone structure.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Phenol derivatives, including 4-(4,5-dihydro-5-pentyl-3-isoxazolyl), have been studied for their antiviral properties. Research indicates that these compounds can inhibit the uncoating of viruses such as human rhinovirus (HRV). A study demonstrated that certain substituted phenyl analogues exhibited mean minimum inhibitory concentrations (MICs) as low as 0.40 µM against multiple HRV serotypes, suggesting significant antiviral potential .
2. Anti-inflammatory Properties
The compound's isoxazole moiety has been linked to anti-inflammatory effects. Isoxazole derivatives have shown promise in inhibiting lipoxygenases (ALOX15), enzymes involved in inflammatory processes. Inhibitors derived from this class of compounds were evaluated for their potency against ALOX15 and demonstrated varying degrees of inhibition, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
Case Study 1: Antiviral Efficacy
A series of studies focused on the synthesis and evaluation of phenolic compounds similar to 4-(4,5-dihydro-5-pentyl-3-isoxazolyl) revealed their effectiveness against HRV. The structure-activity relationship (SAR) highlighted that specific substitutions at the phenolic ring enhanced antiviral activity significantly. The quantitative SAR analysis showed a strong correlation between lipophilicity and inhibitory potency, which is crucial for drug design targeting viral infections .
Case Study 2: Inhibition of ALOX15
Another investigation assessed the inhibitory effects of various isoxazole derivatives on ALOX15 activity. Compounds were synthesized and tested for their IC50 values against linoleate–oxygenase activity. The results indicated that modifications to the isoxazole ring could lead to improved inhibitory effects, suggesting a pathway for developing anti-inflammatory medications based on this scaffold .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound 4 and 5 ()
- Structure : 4-(4-chlorophenyl/fluorophenyl)-thiazole-triazole hybrids with fluorophenyl and halogen substituents.
- Synthesis : High yields achieved via recrystallization in dimethylformamide, forming isostructural triclinic crystals (P̄1 symmetry). Two independent molecules per asymmetric unit adopt near-planar conformations, except for a perpendicular fluorophenyl group .
- Key Differences vs. Target :
- Substituents : Halogens (Cl/F) vs. pentyl. The pentyl chain in the target compound increases steric bulk and lipophilicity.
- Heterocycles : Thiazole-triazole vs. dihydroisoxazole. Thiazoles (sulfur-containing) are more electron-rich than isoxazoles (oxygen-containing), affecting electronic properties.
Compound V(S) ()
- Structure: 3-Methyl-5-(pentyl-linked oxazolylphenoxy)isoxazole with stereospecific (4S)-methyl substitution.
- Synthesis : Unspecified yields; structural analysis highlights stereochemical specificity and hybrid oxazole-isoxazole architecture.
- Key Differences vs. Target: Stereochemistry: Chiral center in oxazole vs. non-chiral dihydroisoxazole in the target. Hybrid System: Dual oxazole-isoxazole rings vs. single dihydroisoxazole in the target .
Phenol-Thiazolyl Derivative ()
- Structure: Phenol substituted with a thiazolyl-pyrazolyl group.
- Synthesis : Lower yields (42–55%) compared to halogenated analogs.
- Key Differences vs. Target: Heterocycle: Thiazole (sulfur) vs. Substituents: Thiazolyl-pyrazolyl vs. pentyl-dihydroisoxazole, leading to divergent reactivity and packing .
Analysis of Substituent Effects and Heterocycle Variations
- Substituent Impact: Halogens (Cl/F): Enhance crystallinity and intermolecular halogen bonding, as seen in Compounds 4 and 5. Methyl Groups: In Compound V(S), methyl substituents may stabilize conformations via steric effects .
- Heterocycle Differences: Isoxazole vs. Thiazole: Isoxazoles are less electron-dense due to oxygen’s higher electronegativity, affecting charge distribution and intermolecular interactions. 4,5-Dihydro vs.
Data Tables Summarizing Key Comparative Parameters
Biological Activity
Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- (CAS Number: 646035-31-6), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- is . The structure features a phenolic ring substituted with a dihydroisoxazole moiety, which is crucial for its biological activity.
Antioxidant Activity
Research has indicated that phenolic compounds exhibit significant antioxidant properties. For instance, studies have shown that similar phenolic structures can scavenge free radicals and reduce oxidative stress in various biological systems . The presence of the isoxazole ring may enhance this activity by stabilizing radical intermediates.
Anti-inflammatory Effects
Phenolic compounds are known for their anti-inflammatory properties. In vitro studies have demonstrated that derivatives of phenolic compounds can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Anticancer Potential
Recent studies have explored the anticancer potential of phenolic compounds. For example, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of phenolic compounds on human cancer cell lines. It was found that certain phenolic derivatives could significantly inhibit cell growth and induce apoptosis in HeLa cells (cervical cancer) at concentrations as low as 10 µM .
- Case Study on Anti-inflammatory Activity : Another research focused on the anti-inflammatory effects of phenolic compounds derived from olive oil. These compounds were shown to reduce inflammation markers in vitro by inhibiting COX-2 activity, demonstrating a potential therapeutic application for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of phenolic compounds is often influenced by their structural features. Key factors include:
- Hydroxyl Groups : The presence and position of hydroxyl groups on the aromatic ring enhance antioxidant capacity.
- Substituents : Alkyl chains or heteroatoms (like nitrogen in isoxazole) can modulate lipophilicity and bioactivity.
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Groups | Increase antioxidant activity |
| Isoxazole Ring | Enhance anti-inflammatory effects |
| Alkyl Substituents | Improve bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
